Butyryl-L-carnitine Chloride
Overview
Description
Synthesis Analysis
The synthesis of carnitine derivatives, including Butyryl-L-carnitine chloride, often involves multiple steps under mild reaction conditions. A notable example is the synthesis of (RS)-carnitine chloride, which might share similarities with the synthesis of Butyryl-L-carnitine chloride. This process involves converting crotyl chloride to tert-butyl 3-butenoate, followed by several steps leading to the carnitine chloride (S. Boots & M. R. Boots, 1975).
Molecular Structure Analysis
The molecular structure of Butyryl-L-carnitine chloride is closely related to that of carnitine and its various esters. Carnitine's molecular structure allows it to play a crucial role in fatty acid metabolism, acting as a carrier of activated fatty acids and acetate across mitochondrial membranes. This structural functionality is crucial for energy production within the cell (J. Bremer, 1983).
Chemical Reactions and Properties
The chemical properties of Butyryl-L-carnitine chloride are influenced by its ester and chloride components. Butyryl-L-carnitine, as a potential prodrug, shows transport via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+), demonstrating its interaction with cellular transport mechanisms (S. R. Srinivas et al., 2007).
Physical Properties Analysis
The physical properties of Butyryl-L-carnitine chloride, such as solubility, melting point, and stability, are crucial for its biological functions and potential applications. While specific details on Butyryl-L-carnitine chloride are scarce, the properties of related carnitine esters have been extensively studied, indicating that the esterification of carnitine can significantly influence its physical properties and biological activity (Jinkang Wang et al., 1998).
Chemical Properties Analysis
Butyryl-L-carnitine chloride's chemical properties, including reactivity and interactions with biological molecules, are essential for understanding its potential therapeutic applications and biological impact. For instance, the transport and metabolic pathways of L-carnitine and its esters, including butyryl derivatives, have been extensively studied to explore their roles in energy metabolism and potential therapeutic benefits (S. R. Srinivas et al., 2007).
Scientific Research Applications
Gut Microbial Metabolism and Atherosclerosis : Butyrobetaine, an intermediate in gut microbial metabolism of L-carnitine, accelerates atherosclerosis by promoting distinct gut microbial communities optimized for its metabolism (Koeth et al., 2014).
Potential in Treating Gut Inflammation : Butyryl-L-carnitine shows potential for treating gut inflammation, being transported through both the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) (Srinivas et al., 2007).
Improvement in Kinetics of Carnitine and Acylcarnitines in Hemodialysis : L-carnitine supplementation can improve the kinetics of carnitine, acylcarnitines, and butyrobetaine in long-term hemodialysis patients, potentially reducing carnitine loss during hemodialysis (Vernez et al., 2006).
Method for Quantifying Carnitine and Related Compounds : A method for accurately quantifying free and total carnitine, butyrobetaine, and acylcarnitines in biological samples has been developed, ideal for newborn screening and clinical research (Minkler et al., 2015).
Enhancement of Fatty Acid Oxidation During Hemodialysis : L-carnitine administration enhances fatty acid oxidation and increases exogenous acetate clearance during hemodialysis, improving lipid metabolism and reducing acetate levels in the blood (Maeda et al., 1989).
Protection of Human Lymphocytes from Oxidative Stress : L-carnitine protects human peripheral blood lymphocytes from oxidative stress-induced DNA damage (Garcia et al., 2006).
Role in Fatty Acid Metabolism : Carnitine plays a crucial role in fatty acid metabolism, regulated by a complex network of enzymes (Bremer, 1983).
Future Directions
properties
IUPAC Name |
[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYJSBLNSDMCEA-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648715 | |
Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyryl-L-carnitine Chloride | |
CAS RN |
162067-50-7 | |
Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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